2-Chloro-4-ethynyl-5-methylpyrimidine
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Overview
Description
2-Chloro-4-ethynyl-5-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C7H5ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position, an ethynyl group at the fourth position, and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynyl-5-methylpyrimidine typically involves the use of organolithium reagents. One common method starts with 2,4-dichloropyrimidine, which undergoes a nucleophilic substitution reaction with an ethynylating agent under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure regioselectivity and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethynyl-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The ethynyl group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine oxides or reduction to form dihydropyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and dihydropyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-ethynyl-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe for studying biological pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethynyl-5-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways by modulating the activity of key proteins and transcription factors .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyrimidine: Similar structure but lacks the ethynyl group, resulting in different reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of an ethynyl group, leading to distinct chemical properties and biological activities.
Uniqueness
2-Chloro-4-ethynyl-5-methylpyrimidine is unique due to the presence of the ethynyl group, which imparts specific reactivity in cross-coupling reactions and potential biological activities. This structural feature distinguishes it from other pyrimidine derivatives and expands its utility in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-ethynyl-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-3-6-5(2)4-9-7(8)10-6/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKIDKHAEFDNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C#C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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